2-Fluoro-4-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isothiocyanatopyridine: is an organic compound with the molecular formula C6H3FN2S . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a fluorine atom and an isothiocyanate group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-isothiocyanatopyridine typically involves the introduction of the fluorine and isothiocyanate groups onto the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-isothiocyanatopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Addition Reactions: Nucleophiles such as primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed:
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2-Fluoro-4-isothiocyanatopyridine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The isothiocyanate group is known for its biological activity, including anticancer and antimicrobial properties. The compound can be used to design new drugs with improved efficacy and selectivity .
Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and pest control .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isothiocyanatopyridine involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain chemical reactions.
4-Isothiocyanatopyridine: Lacks the fluorine atom, which can affect its stability and reactivity.
2-Chloro-4-isothiocyanatopyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness: 2-Fluoro-4-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H3FN2S |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-fluoro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChI Key |
DVAZHEDAHWEVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.